6-Amino-1-ethyl-3-propyluracil
CAS No.: 72361-28-5
Cat. No.: VC13484404
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72361-28-5 |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 6-amino-1-ethyl-3-propylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |
| Standard InChI Key | YPSQTTRYMSZAGR-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C=C(N(C1=O)CC)N |
| Canonical SMILES | CCCN1C(=O)C=C(N(C1=O)CC)N |
Introduction
Structural and Molecular Characteristics
6-Amino-1-ethyl-3-propyluracil belongs to the pyrimidine-2,4-dione family, featuring a six-membered aromatic ring with two ketone groups at positions 2 and 4. The amino group at position 6 enhances its hydrogen-bonding capacity, while the ethyl and propyl substituents at positions 1 and 3 confer lipophilicity, influencing its solubility and membrane permeability. The IUPAC name, 6-amino-1-ethyl-3-propylpyrimidine-2,4-dione, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| SMILES | CCCN1C(=O)C=C(N(C1=O)CC)N |
| InChI Key | YPSQTTRYMSZAGR-UHFFFAOYSA-N |
| Solubility (Water) | Low (lipophilic substituents) |
The compound’s low aqueous solubility, attributed to its alkyl groups, necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis of 6-Amino-1-ethyl-3-propyluracil typically involves a multi-step process:
-
Condensation: Ethyl cyanoacetate reacts with 1-ethyl-3-propylurea under basic conditions to form a cyanoacetylurea intermediate.
-
Cyclization: The intermediate undergoes acid- or base-catalyzed cyclization to yield the uracil ring.
A patent describing the synthesis of the analogous 6-amino-1,3-dimethyluracil highlights critical improvements, such as vacuum distillation to remove water, enhancing reaction efficiency. This method achieved a 93.71% yield with 99.125% purity, suggesting applicability to 6-Amino-1-ethyl-3-propyluracil with substrate modifications .
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature Control: Staged heating (6–30°C) minimizes side reactions.
-
Catalyst Use: Diatomite-supported 1,3-dicyclohexylcarbodiimide improves condensation efficiency .
-
Solvent Selection: Anhydrous acetic acid ensures dehydration, critical for preventing hydrolysis.
Biological Activity and Mechanistic Insights
Enzyme Interaction and Receptor Binding
6-Amino-1-ethyl-3-propyluracil exhibits affinity for human adenosine A2B receptors, which regulate anti-inflammatory and cardioprotective pathways. Competitive binding assays reveal inhibitory constants () in the micromolar range, suggesting potential as a lead compound for receptor modulation.
| Activity | Model System | Key Finding |
|---|---|---|
| Antiviral | RNA virus assay | 40% replication inhibition |
| Anticancer | HeLa cells | IC50 = 12.5 μM |
| A2B Receptor Binding | HEK293 cells |
Applications in Pharmaceutical Research
Nucleic Acid Analog Development
The amino group at position 6 allows for functionalization, enabling its incorporation into oligonucleotides targeting RNA viruses or oncogenic mRNA.
Prodrug Formulations
Lipophilic substituents enhance blood-brain barrier penetration, making it a candidate for neurology-focused prodrugs. Ethyl and propyl groups facilitate esterase-mediated cleavage in vivo, enabling controlled release.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Uracil Derivatives
| Compound | Substitutions | Bioactivity |
|---|---|---|
| 6-Amino-1-ethyl-3-methyluracil | 1-ethyl, 3-methyl | Lower receptor affinity () |
| 6-Amino-1-propyl-3-methyluracil | 1-propyl, 3-methyl | Enhanced solubility |
The propyl group in 6-Amino-1-ethyl-3-propyluracil confers superior lipid solubility compared to methyl-substituted analogs, impacting pharmacokinetic profiles.
Future Directions and Research Gaps
While current data underscore its therapeutic potential, challenges remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume